Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom. The presence of an oxaspiro group and a carboxylate ester makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate can be synthesized through the isomerization of epoxy derivatives of methylenecyclobutane. One common method involves the treatment of these epoxy derivatives with lithium diisopropylamide in an aprotic medium . Another approach includes the conversion of 2-methyleneoxetanes to 4-oxaspiro[2.3]hexanes under modified Simmons–Smith conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and the use of robust reagents like lithium diisopropylamide and modified Simmons–Smith conditions can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Isomerization: This compound can isomerize into 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives when treated with lithium diisopropylamide.
Epoxidation: The compound can be converted into spirooxiranes through bromohydroxylation and dehydrobromination.
Common Reagents and Conditions
Lithium diisopropylamide: Used in aprotic media for isomerization reactions.
N-bromosuccinimide (NBS): Employed in aqueous dioxane for bromohydroxylation reactions.
Major Products
3-Hydroxymethylbicyclobutane-1-carboxylic acid derivatives: Formed through isomerization.
Spirooxiranes: Produced via epoxidation reactions.
Scientific Research Applications
Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Investigated for its properties in the development of new materials.
Mechanism of Action
The mechanism of action for methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its ability to undergo isomerization and epoxidation reactions. These reactions are facilitated by the presence of reactive functional groups such as the oxaspiro and carboxylate ester. The molecular targets and pathways involved in these reactions include the formation of spirooxiranes and 3-hydroxymethylbicyclobutane derivatives .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate: Another spirocyclic compound with similar reactivity.
Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate: Features additional methyl groups, affecting its chemical behavior.
Uniqueness
Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its specific spiro linkage and the presence of both oxaspiro and carboxylate ester groups.
Biological Activity
Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and findings from relevant studies.
Structural Characteristics
The compound is characterized by its spiro linkage and a carboxylate functional group, with a molecular formula of C9H14O3 and a molecular weight of approximately 170.21 g/mol. These structural features contribute to its reactivity and interaction with various biological targets, which may lead to diverse pharmacological effects.
The mechanism of action for this compound likely involves its interaction with various molecular targets within cells. The presence of the carboxylate group may facilitate binding to enzymes or receptors, influencing biological pathways critical for microbial survival or cancer cell proliferation. Further research is needed to elucidate the specific pathways affected by this compound.
Study on Similar Compounds
Research on related compounds has provided insights into the potential biological activities of this compound. For example, a study investigating the antibacterial efficacy of various spirocyclic derivatives found that modifications in the spiro structure significantly impacted their potency against resistant bacterial strains. The study highlighted that compounds with enhanced lipophilicity exhibited improved membrane permeability, which is crucial for effective antimicrobial action .
Anticancer Activity
In another study focusing on spirocyclic compounds, researchers identified that certain derivatives could effectively inhibit cancer cell growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation into its efficacy against various cancer types .
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-5-3-4-8(5)6(11-8)7(9)10-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
QAHSIBKGDULJLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC12C(O2)C(=O)OC |
Origin of Product |
United States |
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